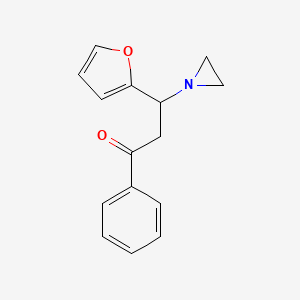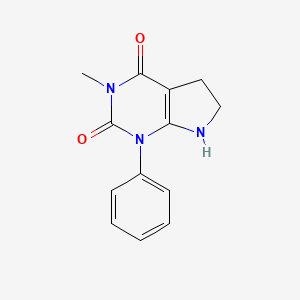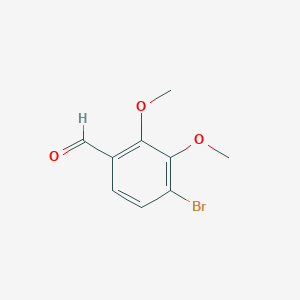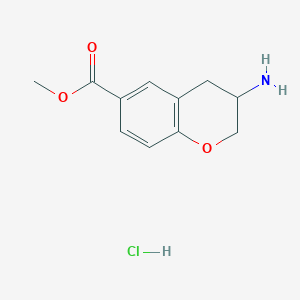
3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Azabicyclo(310)hex-6-yl)-2-methyl-4(3H)-quinazolinone is a complex organic compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Ring: The bicyclic ring can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Quinazolinone Formation: The quinazolinone moiety is introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Coupling: The final step involves coupling the bicyclic ring with the quinazolinone moiety under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced bicyclic structures.
科学研究应用
3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it a candidate for developing novel materials with specific properties.
作用机制
The mechanism of action of 3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-(6-Azabicyclo(3.1.0)hex-6-yl)-2-methyl-4(3H)-quinazolinone
- This compound derivatives
- Other quinazolinone-based compounds
Uniqueness
The uniqueness of this compound lies in its bicyclic structure, which imparts specific chemical and physical properties. This makes it distinct from other quinazolinone-based compounds and valuable for various applications.
属性
CAS 编号 |
70575-38-1 |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC 名称 |
3-(6-azabicyclo[3.1.0]hexan-6-yl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C14H15N3O/c1-9-15-11-6-3-2-5-10(11)14(18)16(9)17-12-7-4-8-13(12)17/h2-3,5-6,12-13H,4,7-8H2,1H3 |
InChI 键 |
CCDHIIZKBXUFID-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N3C4C3CCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11869626.png)
![7-Chloro-2-(4-chlorobutyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869637.png)

![N-(Imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11869641.png)



![Isopropyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11869670.png)

![6-(2-Chloroacetyl)-8-fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B11869678.png)


